molecular formula C21H34O2 B12770200 AN78SQ2Wkc CAS No. 938174-18-6

AN78SQ2Wkc

Cat. No.: B12770200
CAS No.: 938174-18-6
M. Wt: 318.5 g/mol
InChI Key: CTFKOMUXSHQLLL-UHFFFAOYSA-N
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Description

The compound 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol , also known by its unique identifier AN78SQ2Wkc , is a phenolic compound with the molecular formula C21H34O2 . This compound is characterized by its bulky tert-butyl groups and a cyclopentylmethyl group attached to the phenol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol is unique due to its specific structural features, such as the cyclopentylmethyl group, which may impart different solubility and reactivity characteristics compared to other phenolic antioxidants .

Properties

CAS No.

938174-18-6

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol

InChI

InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3

InChI Key

CTFKOMUXSHQLLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO

Origin of Product

United States

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